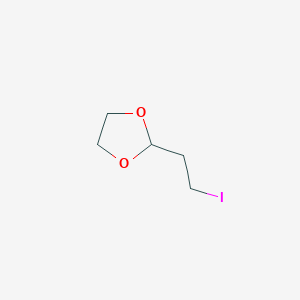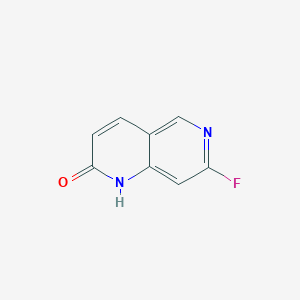
7-Fluoro-1,6-naphthyridin-2(1H)-one
Vue d'ensemble
Description
7-Fluoro-1,6-naphthyridin-2(1H)-one, also known as FNA, is a heterocyclic compound that has been widely studied for its potential applications in the fields of medicinal chemistry and drug design. This compound has a unique chemical structure that makes it an attractive target for drug development, and its various properties have been extensively investigated in recent years.
Applications De Recherche Scientifique
Synthesis and Structure-Activity Relationships
7-Fluoro-1,6-naphthyridin-2(1H)-one and its derivatives have been extensively studied for their synthesis methods and structure-activity relationships. For instance, derivatives of this compound have shown promise as selective inhibitors of protein tyrosine kinases, with a focus on c-Src inhibition (Thompson et al., 2000). The process of synthesizing these compounds involves condensing specific aldehydes with acetonitriles and further functional modifications. These compounds are evaluated for their ability to prevent phosphorylation of model substrates by enzymes like c-Src, FGF-1 receptor, and PDGF-β receptor.
Biomedical Applications
1,6-Naphthyridin-2(1H)-ones, a broader family to which this compound belongs, are significant due to their diverse biomedical applications. More than 17,000 compounds within this subfamily have been identified, with various structures capable of binding to several receptors in the body (Oliveras et al., 2021). These compounds have been synthesized using both preformed pyridine or pyridone rings and have been associated with numerous biomedical applications.
Antiproliferative Activity and Crystal Structure
Certain derivatives of this compound have shown antiproliferative activity, particularly against breast cancer cell lines. The crystal structure of these compounds has been analyzed to understand their potential pharmaceutical applications, with a focus on their role as functionalized heterocycles (Guillon et al., 2017). These studies contribute to the understanding of their mechanism of action at the molecular level.
Antibacterial Properties
In the realm of antibacterial agents, certain analogues of this compound have been found to exhibit potent in vitro antibacterial activity. These include 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which have shown efficacy in treating systemic infections with minimal toxicity (Matsumoto et al., 1984). The structure-activity relationships of these compounds have been explored to optimize their antibacterial properties.
Synthesis Techniques
Advancements in synthesis techniques have led to the development of novel methods for creating this compound derivatives. For example, regioselective cyclization techniques have been employed to create fluorine-containing pyridine derivatives, demonstrating the compound's versatility in synthetic chemistry (Suzuki et al., 2007).
Propriétés
IUPAC Name |
7-fluoro-1H-1,6-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-7-3-6-5(4-10-7)1-2-8(12)11-6/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYRQKUEJKOHRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=CC(=NC=C21)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610536 | |
| Record name | 7-Fluoro-1,6-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
846037-03-4 | |
| Record name | 7-Fluoro-1,6-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



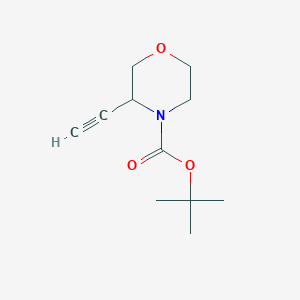
![Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]-](/img/structure/B3057651.png)
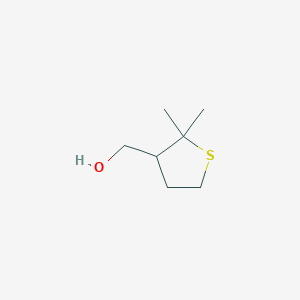
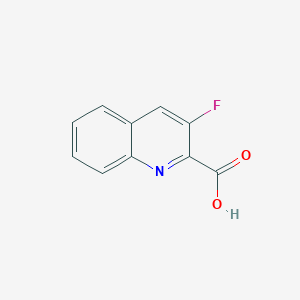
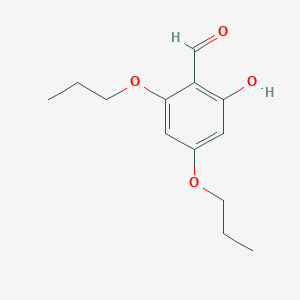
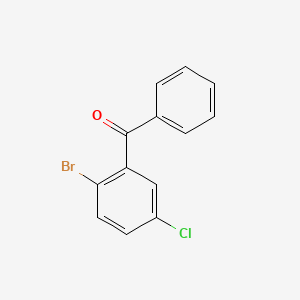
![8-Azabicyclo[3.2.1]octan-3-one, 8-(2-phenylethyl)-](/img/structure/B3057660.png)
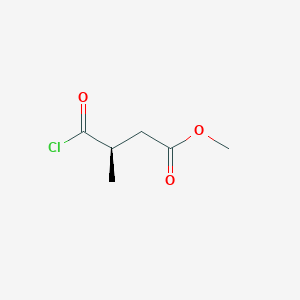
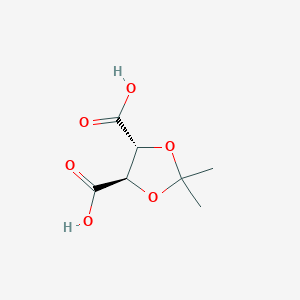
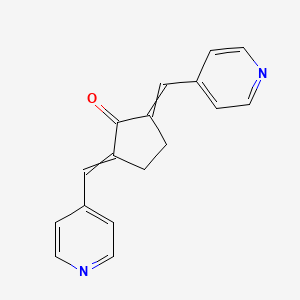
-lambda~5~-phosphanone](/img/structure/B3057665.png)
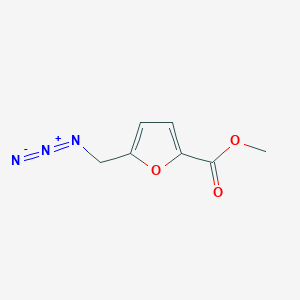
![Phenol, 2-[[(2,5-dimethylphenyl)imino]methyl]-](/img/structure/B3057671.png)
